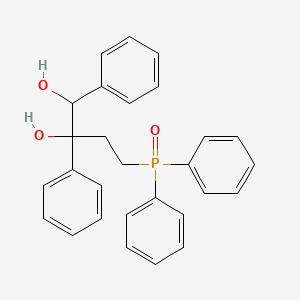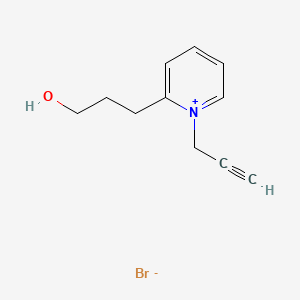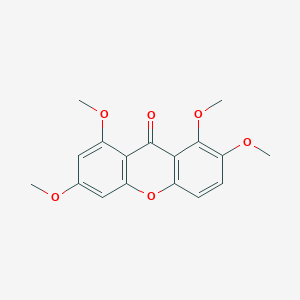
Rhodium;terbium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rhodium and terbium are two distinct elements with unique properties and applications. Rhodium, with the atomic number 45, is a rare, silvery-white, hard, corrosion-resistant transition metal belonging to the platinum group . Terbium, on the other hand, is a silvery-white, rare-earth metal with the atomic number 65, belonging to the lanthanide series . Both elements are known for their significant roles in various high-tech and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Rhodium is typically extracted from platinum or nickel ores through a series of complex processes, including solvent extraction, precipitation, and ion exchange . Terbium is usually obtained from minerals such as monazite and bastnäsite through solvent extraction and ion exchange methods .
Industrial Production Methods
Industrial production of rhodium involves the separation of rhodium from other platinum group metals using techniques like solvent extraction and precipitation . Terbium is produced industrially by reducing terbium fluoride or terbium chloride with calcium metal at high temperatures .
Chemical Reactions Analysis
Types of Reactions
Rhodium undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Terbium, being a rare-earth metal, primarily undergoes oxidation reactions .
Common Reagents and Conditions
Rhodium reacts with halogens, sulfur, and oxygen under specific conditions to form compounds such as rhodium trichloride and rhodium sulfate . Terbium reacts with water, evolving hydrogen gas, and forms terbium oxide when exposed to air .
Major Products Formed
The major products formed from rhodium reactions include rhodium trichloride, rhodium sulfate, and rhodium oxide . Terbium reactions typically yield terbium oxide and terbium hydroxide .
Scientific Research Applications
Rhodium and terbium have numerous scientific research applications. Rhodium is extensively used as a catalyst in the chemical industry for processes such as hydroformylation and hydrogenation . It is also used in the production of nitric acid and acetic acid . Terbium is used in solid-state devices, flat-panel displays, and medical imaging . It is also used as a dopant in calcium fluoride and calcium tungstate for solid-state devices .
Mechanism of Action
Rhodium complexes exhibit a broad range of therapeutic activities, including anticancer, antibacterial, antifungal, antiviral, and antiparasitic properties . These complexes interact with biomolecules such as DNA, RNA, and protein kinases, inhibiting their functions and leading to the death of cancer cells or pathogens . Terbium’s mechanism of action is primarily related to its role as a dopant in various materials, enhancing their luminescent and magnetic properties .
Comparison with Similar Compounds
Similar Compounds
Rhodium: Similar compounds include other platinum group metals such as platinum, palladium, and iridium.
Terbium: Similar compounds include other lanthanides such as gadolinium, dysprosium, and europium.
Uniqueness
Rhodium is unique due to its high corrosion resistance and catalytic properties, making it invaluable in the automotive and chemical industries . Terbium is unique for its luminescent properties, which are crucial in display technologies and medical imaging .
Properties
CAS No. |
12166-14-2 |
|---|---|
Molecular Formula |
RhTb |
Molecular Weight |
261.8308 g/mol |
IUPAC Name |
rhodium;terbium |
InChI |
InChI=1S/Rh.Tb |
InChI Key |
XRICADCDRRZJKX-UHFFFAOYSA-N |
Canonical SMILES |
[Rh].[Tb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


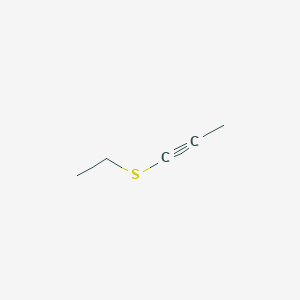
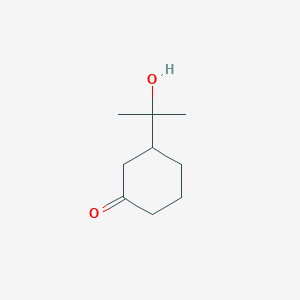
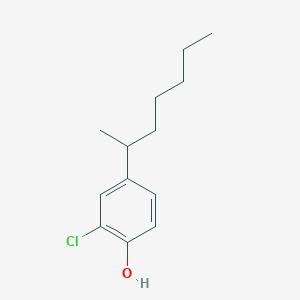
![6-Ethyl-3-methyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B14706993.png)
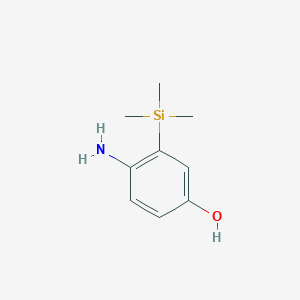
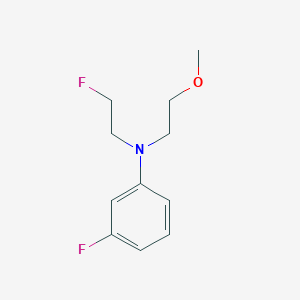
![5,11-Dimethyl-3,4-dihydro[1]benzothieno[3,2-g]isoquinoline](/img/structure/B14707012.png)
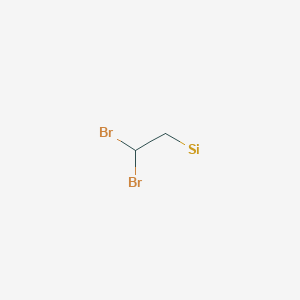
![3-[2-(2-Hydroxy-5-nitro-3-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid](/img/structure/B14707023.png)

![3,7-Bis-(toluene-4-sulfonyl)-1,3,5,7-tetraaza-bicyclo[3.3.1]nonane](/img/structure/B14707050.png)
